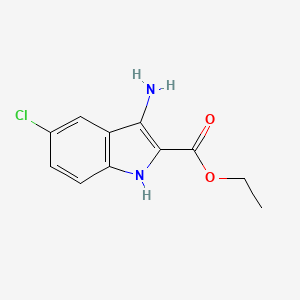

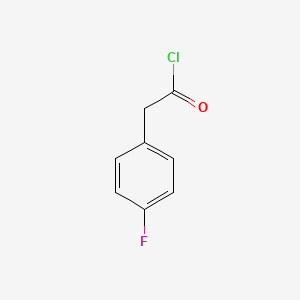

3-氨基-5-氯-1H-吲哚-2-羧酸乙酯

描述

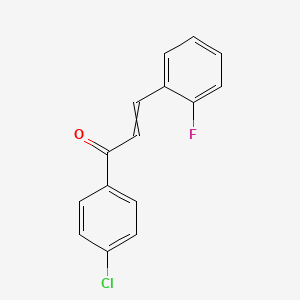

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, they do provide insights into the synthesis, structure, and properties of related indole and pyrazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related indole derivatives often involves the reaction of indol-2(3H)-ones with various reagents. For instance, ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates can be prepared from indol-2(3H)-one by treatment with ethyl chloroformate and triethylamine . Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates are synthesized by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods could potentially be adapted for the synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography. For example, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was determined using hydrogen bonding patterns observed in X-ray crystallography . Similarly, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . These reactions highlight the reactivity of the indole carboxylate ester group and the potential for further functionalization of the indole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate reveals planar sheets connected by hydrogen bonding, which could affect its solubility and melting point . The presence of substituents on the indole ring, such as amino and chloro groups, would also impact these properties for ethyl 3-amino-5-chloro-1H-indole-2-carboxylate.

科学研究应用

合成和化学转化

研究表明,3-氨基-5-氯-1H-吲哚-2-羧酸乙酯衍生物的合成和化学转化,展示了它们在创建各种生物活性化合物中的潜力。例如,3-(苯甲酰氨基)-5-氯-1H-吲哚-2-羧酸乙酯及其衍生物已通过涉及多磷酸的反应合成,产生了具有潜在抗菌特性和药物发现应用的化合物 (Cucek & Verček, 2008)。

生物学评估和潜在治疗应用

3-氨基-5-氯-1H-吲哚-2-羧酸乙酯衍生物已被确定为各种生物测定中的有效抑制剂,表明它们作为治疗剂的潜力。例如,与 3-氨基-5-氯-1H-吲哚-2-羧酸乙酯结构相关的 novel benzo[g]indole-3-carboxylates,通过抑制 5-脂氧合酶(炎症过程中的一种关键酶)的活性,显示出显着的抗炎特性 (Karg et al., 2009)。

大麻素受体的变构调节

在神经学研究中,3-氨基-5-氯-1H-吲哚-2-羧酸乙酯的衍生物因其对大麻素 CB1 受体的变构调节作用而受到研究。包括 5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺在内的这些化合物已被证明会影响大麻素受体活性,突出了它们在开发新型神经调节疗法中的潜力 (Price et al., 2005)。

未来方向

作用机制

Target of Action

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in various bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely, depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been associated with a wide range of biological activities . .

属性

IUPAC Name |

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGJTFHRLLAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394316 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62578-58-9 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)